molecular formula C10H10ClNO B2863985 3-Chloro-1-methyl-4-phenylazetidin-2-one CAS No. 79114-20-8

3-Chloro-1-methyl-4-phenylazetidin-2-one

Cat. No.: B2863985
CAS No.: 79114-20-8
M. Wt: 195.65
InChI Key: SPYZBPDNPFFZQP-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-4-phenylazetidin-2-one (CAS 79114-20-8) is a specialized organic compound belonging to the azetidin-2-one class, which serves as a fundamental scaffold in medicinal chemistry and organic synthesis . This high-value building block has a molecular weight of 195.65 g/mol and a molecular formula of C 10 H 10 ClNO . Its structure, defined by the SMILES notation CN1C(C(C1=O)Cl)c2ccccc2, features a central beta-lactam (azetidin-2-one) ring system, a four-membered cyclic amide that is a well-known pharmacophore . The presence of both chloro and phenyl substituents on this ring makes it a versatile and reactive intermediate for further chemical exploration and derivatization. The primary research value of this compound lies in its application as a key precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. As a beta-lactam derivative, it is of significant interest for the design and construction of new drug candidates, building upon the known biological importance of this structural motif. Researchers utilize this compound in exploratory synthesis to develop new chemical entities, study structure-activity relationships (SAR), and create proprietary compound libraries for biological screening. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-chloro-1-methyl-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-12-9(8(11)10(12)13)7-5-3-2-4-6-7/h2-6,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYZBPDNPFFZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C1=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 1 Methyl 4 Phenylazetidin 2 One

Conventional Approaches to 2-Azetidinone Synthesis

The synthesis of 2-azetidinones, also known as β-lactams, is a cornerstone of organic and medicinal chemistry. orientjchem.org The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, remains a principal and broadly applicable method for constructing the four-membered β-lactam ring. wikipedia.orgacs.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.org

Staudinger Ketene-Imine Cycloaddition Reactions

The Staudinger synthesis is a non-photochemical reaction that unites an imine and a ketene to form a β-lactam. wikipedia.org This reaction has been pivotal in the synthesis of β-lactam antibiotics. wikipedia.org

The mechanism of the Staudinger reaction is generally accepted to be a two-step process. acs.orgresearchgate.net The initial step involves a nucleophilic attack by the nitrogen atom of the imine on the central carbonyl carbon of the ketene. wikipedia.orgacs.org This attack leads to the formation of a zwitterionic intermediate. acs.orgorganic-chemistry.org This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product. acs.orgacs.org The stereochemical outcome of the reaction is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org

The formation of this zwitterionic intermediate is a key feature of the reaction mechanism. acs.orgorganic-chemistry.org Electron-donating groups on the imine can facilitate the initial nucleophilic attack, while electron-withdrawing groups can hinder it. wikipedia.org The subsequent ring closure is an intramolecular nucleophilic addition of the enolate to the imine moiety. organic-chemistry.org

Chloroacetyl chloride is a crucial reagent for the synthesis of 3-chloro substituted azetidinones. researchgate.netprimescholars.com It serves as a precursor to chloroketene, the reactive intermediate that participates in the cycloaddition. mdpi.com Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine, such as triethylamine (B128534). mdpi.com The chloroketene is then trapped by the imine present in the reaction mixture. mdpi.com

The bifunctional nature of chloroacetyl chloride, possessing both an acyl chloride group and a carbon-chlorine bond, allows for the direct incorporation of the chlorine atom at the C3 position of the azetidinone ring. chemicalbook.com This approach is a common strategy for producing 3-chloro-β-lactams. researchgate.netresearchgate.net

The structural features of both the imine and the ketene precursor significantly influence the outcome of the Staudinger cycloaddition. The geometry of the imine plays a critical role in determining the stereochemistry of the resulting β-lactam. acs.org Generally, (E)-imines tend to form cis-β-lactams, whereas (Z)-imines yield trans-β-lactams. acs.org

Furthermore, the electronic properties of the substituents on both reactants affect the reaction rate and stereoselectivity. organic-chemistry.org Electron-donating groups on the imine accelerate the initial nucleophilic attack, while electron-withdrawing groups on the ketene can influence the rate of ring closure. organic-chemistry.org For the synthesis of 3-Chloro-1-methyl-4-phenylazetidin-2-one, the reactants would be N-methylbenzaldimine and chloroketene (generated from chloroacetyl chloride). The phenyl group on the imine and the methyl group on the nitrogen will influence the reactivity and stereochemical outcome of the cycloaddition.

Cyclocondensation Reactions Involving Schiff Bases

Cyclocondensation reactions provide an alternative and widely used route to 3-chloro-azetidin-2-ones. This method involves the reaction of a Schiff base (imine) with chloroacetyl chloride in the presence of a base. orientjchem.orgresearchgate.netprimescholars.com

Triethylamine is a commonly employed base in the synthesis of β-lactams from Schiff bases and chloroacetyl chloride. primescholars.comresearchgate.nettroindia.in Its primary role is to act as a proton scavenger, neutralizing the hydrogen chloride that is generated during the reaction. wikipedia.org This prevents the protonation of the Schiff base and facilitates the formation of the ketene from chloroacetyl chloride. organic-chemistry.orgmdpi.com

The reaction proceeds by the in situ generation of chloroketene from chloroacetyl chloride and triethylamine. mdpi.com The chloroketene then undergoes a [2+2] cycloaddition with the Schiff base to form the 3-chloro-azetidin-2-one ring. orientjchem.org This one-pot synthesis is an efficient method for preparing a variety of substituted β-lactams. mdpi.com

The general reaction scheme for the synthesis of this compound via this method is as follows:

N-methylbenzaldimine + Chloroacetyl chloride --(Triethylamine)--> this compound + Triethylamine hydrochloride

This process has been successfully applied to synthesize a range of 3-chloro-4-substituted-1-arylazetidin-2-ones. researchgate.netprimescholars.com

Optimization of Reaction Conditions and Solvents

The synthesis of 3-chloro-azetidin-2-ones, typically achieved via the Staudinger cycloaddition of an imine with a ketene generated from chloroacetyl chloride, is highly dependent on reaction conditions. mdpi.commagtech.com.cn The choice of solvent, base, and temperature plays a critical role in determining the reaction's yield and, notably, its stereoselectivity (the ratio of cis to trans isomers). mdpi.com

A variety of solvents have been employed for this reaction, including dimethylformamide (DMF), dioxane, and dichloromethane (B109758) (CH2Cl2). mdpi.comorientjchem.orgresearchgate.netsciencescholar.us The reaction of chloroacetyl chloride with aromatic imines using triethylamine (Et3N) as a base in different solvents can lead to mixtures of cis and trans isomers. mdpi.com For instance, the synthesis of 1,4-diaryl-3-chloro-2-azetidinones in CH2Cl2 at room temperature can result in a cis/trans mixture. mdpi.com The polarity of the solvent and the reaction temperature can influence the isomerization of the imine or the zwitterionic intermediate, which in turn affects the final stereochemical outcome. mdpi.com

The base used to generate the ketene from the acyl chloride is also a key parameter. While triethylamine is commonly used, other bases such as N-methylmorpholine (NMM) and 2,6-lutidine have been utilized. mdpi.com In some cases, heterogeneous catalysts like Mg-Al hydroxide (B78521) (MAH) have been investigated, particularly in microwave-assisted syntheses, which can afford products with complete trans-selectivity. mdpi.com Temperature is another crucial factor; low temperatures (e.g., -78 °C to 0 °C) are often employed to control the reaction rate and improve selectivity, while higher temperatures, such as refluxing in toluene, tend to favor the formation of the thermodynamically more stable trans isomer. mdpi.com

ParameterVariationObserved Effect on 3-Chloro-azetidin-2-one SynthesisReference
Solvent Dichloromethane (CH2Cl2)Can produce cis/trans mixtures at room temperature. mdpi.com
TolueneHigh temperatures (reflux) favor the formation of trans isomers. mdpi.com
Dimethylformamide (DMF)Commonly used in microwave-assisted synthesis, leading to rapid reactions and high yields. orientjchem.orgniscpr.res.in
DioxaneUsed in conventional heating methods, often requiring several hours of reflux. researchgate.net
Base Triethylamine (Et3N)Standard base for ketene generation; stereochemical outcome is solvent and temperature dependent. mdpi.comresearchgate.net
2,6-LutidineUsed at high temperatures (110 °C), resulting in mainly trans-disubstituted products. mdpi.com
Mg-Al Hydroxide (MAH)Heterogeneous catalyst used in microwave synthesis, can provide complete trans-selectivity. mdpi.com
Temperature Low (-78 °C to 0 °C)Often used to enhance stereoselectivity, favoring cis isomers in some cases. mdpi.com
High (Reflux)Generally favors the formation of the more thermodynamically stable trans isomer. mdpi.com

Alternative Ring-Closure Strategies for Azetidinones

While the Staudinger [2+2] cycloaddition is the most prevalent method for constructing the azetidin-2-one (B1220530) ring, alternative strategies involving intramolecular cyclization have also been developed. mdpi.com

Cyclization via Beta-Amino Esters with Grignard Reagents

The cyclization of β-amino acid esters to form β-lactams can be accomplished using Grignard reagents. This approach, known as the Breckpot β-lactam synthesis, involves treating a β-amino ester with a Grignard reagent, such as ethylmagnesium bromide. wikipedia.org The Grignard reagent acts as a base to deprotonate the amine and as a reagent to facilitate the intramolecular nucleophilic attack of the nitrogen anion onto the ester carbonyl group, leading to ring closure and elimination of the alkoxy group to form the four-membered azetidinone ring. wikipedia.org

A related strategy is the Reformatsky reaction, which can be used to synthesize β-lactams from α-bromoesters and imines. mdpi.comnih.gov In this reaction, zinc dust reacts with the α-bromoester to form an organozinc enolate. This enolate then adds to the imine, forming a β-amino ester intermediate in situ. mdpi.comnih.gov Depending on the reaction conditions and the structure of the substrates, this β-amino ester can spontaneously cyclize to yield the corresponding azetidin-2-one. mdpi.comnih.gov

Base-Catalyzed Ring Closure of N-Substituted Malonates

The synthesis of azetidin-2-ones via the base-catalyzed ring closure of N-substituted malonates is not a commonly employed or well-documented strategy. This pathway would likely involve an intramolecular Dieckmann-type condensation. However, the Dieckmann condensation is typically effective for forming five- and six-membered rings from 1,6- and 1,7-diesters, respectively. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The formation of a four-membered ring via this method is generally disfavored due to the high ring strain of the azetidinone system and unfavorable transition state geometry for the required 4-exo-trig cyclization. Alternative base-assisted intramolecular alkylations of N-chloroacetyl amino acid derivatives have been reported to produce 4,4-disubstituted β-lactams, but this proceeds via a different mechanism than a malonate condensation. nih.gov

Green Chemistry and Expedited Synthesis Techniques for Azetidinones

In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient methods for azetidinone synthesis. Green chemistry approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. ajrconline.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of azetidin-2-ones. niscpr.res.inajrconline.orgajrconline.orgderpharmachemica.com Compared to conventional heating methods that can require several hours of reflux, microwave irradiation can dramatically reduce reaction times to just a few minutes. niscpr.res.inajrconline.org This acceleration is attributed to the efficient and direct heating of the polar solvent and reactants by microwave energy. ajrconline.orgderpharmachemica.com

Numerous studies have demonstrated that microwave-assisted synthesis of 3-chloro-azetidin-2-ones from imines and chloroacetyl chloride results in significantly higher yields and greater product purity in a fraction of the time. niscpr.res.inajrconline.org Solvents like DMF are often used as they absorb microwave energy efficiently. niscpr.res.inderpharmachemica.com This green methodology offers advantages in terms of energy savings, reduced pollution, and simplicity of processing. ajrconline.orgrdd.edu.iq

Comparison of Conventional and Microwave-Assisted Synthesis of Azetidin-2-ones
ReactionMethodReaction TimeYield (%)Reference
Cycloaddition of Schiff bases with Chloroacetyl ChlorideConventional (Reflux in Benzene/Dioxane)5 - 8 hoursOften lower niscpr.res.inajrconline.orgiosrjournals.org
Microwave (in DMF)2 - 4 minutesOften higher niscpr.res.inajrconline.org
Synthesis of Schiff base precursorsConventional (Reflux in Ethanol)6 - 8 hours~70-80% iosrjournals.org
Microwave (in Ethanol)3 - 5 minutes~85-95% iosrjournals.org

Sonochemical Approaches

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing azetidinones. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with high-intensity ultrasound. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. nih.gov The Reformatsky reaction to produce β-lactams has been successfully carried out under high-intensity ultrasound irradiation, resulting in short reaction times and high yields. nih.gov The synthesis of other heterocyclic compounds, such as imidazoles, has also been achieved under ultrasonication at frequencies of 35 kHz. mdpi.com This technique offers a powerful, energy-efficient method for promoting chemical transformations under mild conditions.

Solvent-Free Reaction Conditions

The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, is a cornerstone of β-lactam synthesis. organic-chemistry.orgwikipedia.org Traditionally performed in solvents, recent efforts have shifted towards more environmentally benign, solvent-free conditions. The synthesis of 3-chloro-azetidinones, including derivatives structurally related to this compound, has been successfully achieved under these conditions.

In a typical procedure, an appropriate imine and chloroacetyl chloride are reacted in the presence of a base like triethylamine without any solvent. mdpi.comresearchgate.net This approach often leads to shorter reaction times, simpler work-up procedures, and can result in higher yields compared to conventional solvent-based methods. primescholars.com Microwave irradiation has also been employed to promote the solvent-free synthesis of azetidinones, further enhancing reaction efficiency. mdpi.com The reaction proceeds through the in situ generation of a chloroketene from chloroacetyl chloride and a base, which then undergoes cycloaddition with the imine. organicreactions.org

ReactantsBaseConditionsProductYield
Schiff Base (various aryl)TriethylamineDioxane, 0-5 °C then reflux3-chloro-2-aryl-4-oxoazetidin-1-yl derivativeNot specified
N'-arylidene acetohydrazideTriethylamineMicrowave irradiation1-Acetamido-3-chloro-2-azetidinones81-96%
N-[(E)-3-nitrophenyl) methylidene] anilineTriethylamineDioxane, no reflux3-chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-oneNot specified

Molecular Sieves for Enhanced Reaction Efficiency

In synthetic chemistry, the presence of moisture can often lead to unwanted side reactions and decreased yields, particularly in reactions involving moisture-sensitive intermediates. The use of molecular sieves is a common and effective strategy to mitigate these issues. In the context of azetidinone synthesis, particularly Lewis acid-catalyzed reactions, molecular sieves (typically 3-4 Å) are employed to scavenge water from the reaction medium. researchgate.net

This is crucial as Lewis acids are highly hygroscopic, and their catalytic activity can be significantly diminished in the presence of water. By maintaining anhydrous conditions, molecular sieves ensure the efficiency of the catalyst, leading to the stereoselective formation of products such as cis-3-alkoxy-3-phenyl/benzylthio-β-lactams. researchgate.net While direct studies on the use of molecular sieves specifically for the synthesis of this compound are not detailed in the provided context, their application in analogous β-lactam syntheses highlights their importance in optimizing reaction conditions and improving yields.

Catalytic Methodologies for Azetidinone Ring Formation

While the Staudinger reaction is a powerful tool, various catalytic methods have been developed to provide alternative and often more efficient or selective routes to azetidinones and related azetidine (B1206935) structures.

Lewis Acid Catalysis

Lewis acids play a significant role in various transformations involving β-lactams. nih.gov They can be used to mediate the reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones to furnish C-3 and C-4 substituted 4-alkylideneazetidin-2-ones. researchgate.net Furthermore, Lewis acids such as SnCl₄ and ZnCl₂ catalyze the reaction of β-lactam carbocation equivalents with nucleophiles, allowing for the introduction of substituents at the C-3 position. researchgate.net This approach has been utilized to synthesize cis-3-alkoxy-3-phenyl/benzylseleno-β-lactams from cis-3-chloro-3-phenyl/benzylseleno-β-lactams and various alcohols. researchgate.net The choice of Lewis acid can influence the diastereoselectivity of the reaction.

SubstrateLewis AcidNucleophile/ReactantProduct
4-acetoxyazetidin-2-onesNot specifiedAcyldiazo compounds4-alkylideneazetidin-2-ones
cis-3-chloro-3-phenyl/benzylseleno-β-lactamsZnCl₂Various alcoholscis-3-alkoxy-3-phenyl/benzylseleno-β-lactams
β-lactam carbocation equivalentSnCl₄Active aromatic nucleophilesC-3 substituted β-lactams

Palladium-Catalyzed Intramolecular C-H Amination for Azetidines

Palladium catalysis has emerged as a powerful tool for the construction of N-heterocycles through C-H activation/amination. Efficient methods have been developed for the synthesis of azetidines via palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates. organic-chemistry.orgacs.orgnih.gov This methodology features low catalyst loading, the use of inexpensive reagents, and convenient operating conditions, often leading to high diastereoselectivity. organic-chemistry.org The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org While this method directly yields the saturated azetidine ring rather than the azetidin-2-one, it represents a significant advancement in the synthesis of the core four-membered nitrogen heterocycle. This strategy has been applied to construct complex polycyclic systems containing the azetidine scaffold. acs.org

Rhodium-Catalyzed Carbene Insertion

Rhodium(II) carboxylates are effective catalysts for the decomposition of α-diazo amides to form rhodium carbenes, which can then undergo intramolecular C-H insertion to yield β-lactams. acs.orgresearchgate.net This method provides a highly selective route to the azetidinone core. documentsdelivered.com The reaction of diazoacetamides catalyzed by rhodium(II) acetate (B1210297) can lead to the formation of β-lactams in high yields with excellent stereocontrol. researchgate.net The choice of the rhodium catalyst and its ligands can influence the chemoselectivity, favoring the formation of β-lactams over γ-lactams. researchgate.net Mechanochemical (solvent-free) conditions have also been successfully applied to rhodium-catalyzed N-H insertion reactions of carbenes, showcasing the versatility and environmental advantages of this approach. acs.org

Diazo CompoundCatalystReaction TypeProduct
DiazoacetamidesRhodium(II) carboxylatesIntramolecular C-H insertionβ-lactams
α-diazo amidesRhodium(II) 2-phenoxybenzoateIntramolecular C-H insertionβ-lactams (enhanced selectivity)
AryldiazoestersRh₂(OAc)₄N-H insertion (with anilines)α-amino esters

Copper(I)-Catalyzed Cycloadditions

Copper(I) catalysts have been employed in several strategies for the synthesis of β-lactams. One approach involves the copper-catalyzed intramolecular oxidative C(sp³)–H amidation of benzylic C-H bonds, providing a direct route to β-lactams without the need for pre-functionalization or directing groups. researchgate.netlookchem.com Another strategy utilizes "click chemistry" where a copper-catalyzed reaction of an alkyne with tosyl azide (B81097) generates a reactive ketenimine intermediate, which can then undergo intramolecular cyclization to form β-lactam precursors. holycross.edudigitellinc.com Additionally, a novel copper-catalyzed carboamination reaction of buteneamides with chloroform (B151607) has been developed to afford 4-(2,2,2-trichloroethyl)-β-lactams, proceeding through a radical mechanism. rsc.org

Stereoselective Synthesis of Azetidinone Derivatives

Principles of Diastereoselectivity in Azetidinone Formation

Diastereoselectivity in the formation of the azetidinone ring primarily concerns the relative orientation of the substituents at the C3 and C4 positions, leading to either cis or trans isomers. This outcome is heavily influenced by the reaction mechanism and conditions. researchgate.net

The [2+2] cycloaddition reaction is a cornerstone of β-lactam synthesis. researchgate.net For 3-Chloro-1-methyl-4-phenylazetidin-2-one, this would typically involve the reaction of chloroketene (generated in situ from chloroacetyl chloride) and the imine, N-benzylidenemethanamine. The stereochemical outcome of this cycloaddition is not always straightforward and can be influenced by several factors, including the geometry of the imine, the solvent, and the temperature. researchgate.net

The reaction can proceed through a concerted or a stepwise mechanism. In the stepwise pathway, a zwitterionic intermediate is formed. The subsequent conrotatory ring closure of this intermediate determines the final cis/trans stereochemistry. The relative stability of the intermediate conformers, which minimizes steric interactions, often dictates the major diastereomer formed. mdpi.com For many ketene-imine cycloadditions, the use of (E)-imines generally leads to the formation of cis-β-lactams, while (Z)-imines tend to yield trans-β-lactams. mdpi.com However, isomerization of the imine or the zwitterionic intermediate under the reaction conditions can lead to mixtures of diastereomers. mdpi.com

The Staudinger synthesis, the reaction of a ketene (B1206846) with an imine, remains the most general method for accessing 2-azetidinones. rsc.org The diastereoselectivity of this reaction is a complex issue governed by the mechanism of C-C bond formation and subsequent ring closure. researchgate.net

The generally accepted mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. The stereochemistry is set during the subsequent cyclization. Two main pathways for this cyclization are considered:

Path A (Direct Cyclization): The initially formed zwitterion undergoes a conrotatory ring closure. The stereochemical outcome is dependent on the initial approach of the reactants.

Path B (Isomerization then Cyclization): The initial zwitterionic intermediate can isomerize to a more stable conformation before ring closure.

The ratio of cis to trans products is therefore a result of the competition between the rates of direct cyclization (k1 and k2) and the rate of isomerization of the intermediate. researchgate.net Reaction temperature plays a crucial role; higher temperatures often favor the thermodynamically more stable trans product by allowing the zwitterionic intermediate to equilibrate to its lowest energy conformation before cyclization. researchgate.netmdpi.com Conversely, reactions run at low temperatures can favor the kinetically controlled cis product. mdpi.com For the synthesis of this compound, the reaction of chloroketene with the corresponding imine would likely yield the trans isomer as the major product under standard reflux conditions, whereas low-temperature conditions could potentially favor the cis isomer. mdpi.comwikipedia.org

Table 1: Factors Influencing Diastereoselectivity in Staudinger Reactions

FactorInfluence on Stereochemical Outcome
Temperature Higher temperatures often favor the thermodynamic trans product; lower temperatures can favor the kinetic cis product. mdpi.com
Solvent Polarity More polar solvents can stabilize the zwitterionic intermediate, potentially allowing more time for isomerization to the trans-favoring conformer.
Ketene Substituents Sterically bulky or electron-withdrawing substituents on the ketene (e.g., the chloro group) can influence the stability of the intermediate and the transition state energies for cyclization. researchgate.net
Imine Substituents The steric bulk of substituents on the imine nitrogen (e.g., methyl group) and carbon (e.g., phenyl group) affects the initial approach of the reactants and the conformational preferences of the intermediate. researchgate.net

Enantioselective Methodologies for Chiral Azetidinones

To produce a single enantiomer of a chiral azetidinone, asymmetric synthesis methods are required. These strategies introduce a source of chirality into the reaction to influence the formation of one enantiomer over the other.

One of the most effective methods for controlling enantioselectivity is the use of chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to one of the starting materials, directs the stereochemical course of the reaction, and is then removed. wikipedia.org For example, an imine can be prepared from a chiral amine, such as (S)-1-phenylethylamine. rsc.org The chiral center on the nitrogen atom directs the cycloaddition to favor one of the two possible enantiomeric products.

Alternatively, asymmetric catalysis provides a more atom-economical approach. acs.org A chiral catalyst is used in sub-stoichiometric amounts to create a chiral environment for the reaction. In the context of the Staudinger reaction, chiral nucleophiles, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), have been shown to be excellent catalysts. acs.org The catalyst reacts with the ketene to form a chiral enolate intermediate, which then reacts with the imine in an enantioselective manner. acs.org

Table 2: Examples of Chiral Strategies in Azetidinone Synthesis

MethodChiral SourceTypical Enantiomeric Excess (ee)Reference
Chiral Auxiliary(S)-1-Phenylethylamine attached to imine nitrogenOften >90% rsc.org
Chiral AuxiliaryEvans Oxazolidinone on the ketene precursorOften >95% wikipedia.org
Asymmetric CatalysisPlanar-chiral PPY derivative82-99% acs.org
Asymmetric CatalysisChiral Copper/Prolinol-phosphine catalystModerate to High mdpi.com

While not a mainstream method for the synthesis of the target compound, diastereoselective demethoxycarbonylation represents a specialized technique for modifying existing β-lactam structures. This process would typically start with a precursor molecule, such as a 3-methoxycarbonyl-azetidin-2-one derivative. The removal of the methoxycarbonyl group (-COOCH₃) under specific conditions can be achieved with high diastereoselectivity. The stereochemical outcome at the C3 position is controlled by the existing stereochemistry at other positions in the ring and the reaction mechanism, which often involves the formation of an enolate intermediate followed by a stereoselective protonation.

Influence of Substituents on Stereochemical Control

The specific substituents of this compound each play a distinct role in directing the stereochemical outcome of its synthesis.

N1-Methyl Group: The methyl group on the nitrogen is relatively small, exerting minimal steric hindrance compared to larger alkyl or aryl groups. This can influence the relative rates of cyclization versus isomerization of the intermediate. researchgate.net

C4-Phenyl Group: The bulky phenyl group at the C4 position provides significant steric hindrance. In the Staudinger reaction, this group will preferentially occupy a pseudo-equatorial position in the transition state leading to ring closure, heavily influencing whether the C3 substituent ends up cis or trans to it. mdpi.com

Analytical Techniques for Stereochemical Assignment (e.g., X-ray Crystallography for related structures)

The definitive determination of the stereochemistry of azetidin-2-one (B1220530) derivatives, including substituted 3-chloro-azetidin-2-ones, is crucial for understanding their chemical reactivity and biological activity. The relative configuration of substituents at the C3 and C4 positions (resulting in cis or trans isomers) is assigned using a combination of powerful analytical techniques. While data specifically for this compound is limited in publicly accessible literature, the stereochemical assignment for closely related structures is well-established through methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the relative spatial arrangement of all atoms. This technique has been used to confirm the stereochemistry of various 3-chloro-azetidin-2-one analogs. For instance, the structures of several 1,4-diaryl-3-chloro-2-azetidinones have been confirmed by X-ray analysis, unequivocally establishing their trans or cis configuration.

The analysis of crystalline derivatives provides incontrovertible proof of stereochemistry, which can then be used to calibrate other, more routine analytical methods like NMR.

Below is an example of crystallographic data obtained for a related azetidinone derivative, which illustrates the level of detail provided by this technique.

Table 1: Example Crystal Structure Data for a Related Azetidinone Compound

ParameterValue
Chemical FormulaC15H11ClN2O4
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)16.9505 (4)
b (Å)4.6517 (1)
c (Å)21.7167 (6)
β (°)99.757 (1)
Volume (ų)1687.56 (7)
Z (molecules/unit cell)4

This table presents crystallographic data for 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, a related β-lactam structure. The data provides the fundamental parameters of the unit cell, which define the solid-state structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental tool for assigning the relative stereochemistry of β-lactams. The distinction between cis and trans isomers is primarily based on the vicinal coupling constant (³J) between the protons at C3 and C4 of the azetidinone ring.

The magnitude of this coupling constant is dependent on the dihedral angle between the H-C3-C4-H bonds, a relationship described by the Karplus equation. miamioh.edu

For cis-isomers , the protons at C3 and C4 are on the same face of the ring, resulting in a dihedral angle of approximately 60-90°. This leads to a larger coupling constant, typically in the range of ³J = 5–6 Hz .

For trans-isomers , the protons are on opposite faces of the ring, with a dihedral angle closer to 0° or 180° in a puckered ring, or around 120° in a more planar conformation. This geometry results in a smaller coupling constant, generally ³J = 1–3 Hz . iastate.edu

This clear difference in coupling constants allows for a confident assignment of the relative stereochemistry. For example, in the synthesis of various 3-chloro-4-aryl-azetidin-2-ones, the appearance of the C3-H and C4-H signals as doublets with a coupling constant of around 2 Hz is indicative of a trans configuration. researchgate.net

In addition to ¹H NMR, two-dimensional NMR techniques like Correlation Spectroscopy (COSY) can be used to confirm the connectivity between the C3 and C4 protons, especially in complex molecules where signals may overlap. longdom.org ¹³C NMR spectroscopy provides complementary information on the chemical environment of the carbon atoms in the ring. researchgate.net

Table 2: Typical ¹H NMR Parameters for Stereochemical Assignment in Azetidin-2-ones

Parametercis-Isomertrans-IsomerSignificance
³J(H3, H4) Coupling Constant5–6 Hz1–3 HzPrimary indicator of relative stereochemistry.
Chemical Shift δ(H3)VariesVariesInfluenced by substituents and relative stereochemistry.
Chemical Shift δ(H4)VariesVariesInfluenced by substituents and relative stereochemistry.

This table summarizes the key ¹H NMR parameter used to differentiate between cis and trans isomers of the azetidin-2-one ring.

By combining these powerful analytical methods, researchers can confidently elucidate the precise three-dimensional structure of complex molecules like this compound and its derivatives, which is a prerequisite for the rational design and synthesis of new chemical entities.

Reaction Mechanisms and Chemical Reactivity of 3 Chloro 1 Methyl 4 Phenylazetidin 2 One

Mechanistic Studies of Azetidinone Ring Formation

The synthesis of 2-azetidinones is most commonly achieved through the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition reaction. yu.edu.joderpharmachemica.com For 3-Chloro-1-methyl-4-phenylazetidin-2-one, this involves the reaction between a chloroketene, generated in situ from chloroacetyl chloride and a base like triethylamine (B128534), and N-benzylidenemethanamine. researchgate.netprimescholars.commdpi.com The mechanism of this crucial ring-forming reaction has been a subject of detailed investigation, with discussions centering on whether the process is concerted or occurs in a stepwise fashion. mdpi.com

Cycloaddition reactions can proceed through two primary mechanistic pathways: a concerted mechanism where all bonds are formed in a single transition state, or a stepwise mechanism involving the formation of one or more intermediates. numberanalytics.comresearchgate.net

Concerted Mechanism : A concerted [2+2] thermal cycloaddition is subject to the Woodward-Hoffmann rules, which dictate that the reaction must proceed through a geometrically demanding antarafacial pathway ([π2s+π2a]). mdpi.com While photochemical cycloadditions often follow a concerted path, the thermal Staudinger reaction is generally considered not to proceed via this single-step mechanism due to high activation energy barriers. researchgate.net

Stepwise Mechanism : A two-step mechanism is the commonly accepted pathway for the Staudinger cycloaddition. mdpi.com This process involves the sequential formation of the two new covalent bonds that create the β-lactam ring. mdpi.com The reaction is initiated by the nucleophilic attack of the imine on the ketene (B1206846), leading to an intermediate which then cyclizes to form the final product. yu.edu.jo This stepwise nature allows the reaction to bypass the high-energy transition state of the thermally forbidden concerted pathway. researchgate.net

The table below summarizes the key distinctions between these proposed mechanisms for [2+2] cycloadditions.

FeatureConcerted MechanismStepwise Mechanism
Transition State Single, synchronous transition stateMultiple transition states and at least one intermediate
Intermediates No intermediates formedFormation of a zwitterionic or diradical intermediate
Stereochemistry Generally highly stereoselectivePotential for loss of stereochemistry, mixture of isomers possible
Governing Rules Woodward-Hoffmann rules for pericyclic reactionsNot strictly governed by pericyclic selection rules

The stepwise mechanism for the Staudinger synthesis of azetidinones is characterized by the formation of a zwitterionic intermediate. mdpi.com The generation and subsequent reactivity of this intermediate are pivotal to the entire ring-forming process.

The formation of the zwitterion begins with the nucleophilic addition of the imine nitrogen atom to the sp-hybridized carbon of the ketene. mdpi.com This initial attack forms a new nitrogen-carbon bond and results in an intermediate species with a positive charge on the nitrogen atom and a negative charge on the oxygen atom of the enolate. yu.edu.jo

For the synthesis of a 3-chloroazetidinone, the mechanism proceeds as follows:

Ketene Formation : Chloroacetyl chloride is dehydrochlorinated by a base (e.g., triethylamine) to form chloroketene. yu.edu.jo

Nucleophilic Attack : The nitrogen lone pair of the imine attacks the central carbon of the ketene. yu.edu.jo This step determines the stereochemical outcome, with the attack typically occurring at the less hindered side of the ketene. yu.edu.jo

Zwitterion Formation : This attack generates a zwitterionic intermediate. The presence of polar solvents can stabilize this charged intermediate. mdpi.com The existence of zwitterionic intermediates is often inferred from stereochemical outcomes and the influence of solvent polarity on the reaction. mdpi.comnih.gov

Ring Closure : The final step is a conrotatory 4π-electron cyclization, where the enolate anion attacks the iminium carbon electrophile to form the C3-C4 bond of the azetidinone ring, yielding the final product. mdpi.com

This stepwise, zwitterionic pathway provides a more complete explanation for the observed stereochemical results of the Staudinger cycloaddition than a concerted mechanism. mdpi.com

Ring Opening Reactions and Rearrangements

The reactivity of this compound is significantly influenced by the substantial ring strain inherent in the four-membered azetidine (B1206935) core. rsc.orgrsc.org This strain, which makes the ring more stable than an aziridine (B145994) but highly reactive under certain conditions, is a primary driving force for reactions that involve the cleavage of the ring. rsc.orgrsc.org

The azetidinone ring contains an internal amide bond (a lactam). The carbonyl carbon is an electrophilic site susceptible to attack by nucleophiles. In typical acyclic amides, the C-N bond is relatively robust. However, in β-lactams, the ring strain weakens this bond, making it more prone to cleavage. This acyl-nitrogen bond fission is a key step in the mechanism of action for β-lactam antibiotics, which inhibit bacterial cell wall synthesis by acylating a transpeptidase enzyme, a process that involves the opening of the lactam ring. derpharmachemica.com

Nucleophilic attack on the carbonyl group of this compound can lead to the cleavage of the C2-N1 bond (acyl-nitrogen fission), effectively opening the ring and relieving its strain. scispace.comrsc.org This reaction can be initiated by a variety of nucleophiles, and the outcome depends on the specific reactant and conditions used.

The considerable ring strain in azetidines and their derivatives is a key factor governing their chemical reactivity. rsc.orgrsc.org This strain facilitates reactions that lead to more stable, open-chain or larger ring systems. beilstein-journals.org The "build and release" strategy in organic synthesis leverages this principle, where a strained four-membered ring is first constructed and then selectively opened to release the stored strain energy, driving a subsequent transformation. beilstein-journals.org

In the case of this compound, the combination of ring strain and the presence of a good leaving group (chloride at C3) and an electrophilic carbonyl carbon creates multiple pathways for strain-release reactions. nih.gov For example, under acidic conditions, protonation of the carbonyl oxygen or the nitrogen atom could further activate the ring toward nucleophilic attack and subsequent opening. nih.gov

The ring-opening of azetidinones can serve as an entry point for the synthesis of other heterocyclic structures. researchgate.net Cleavage of one or more bonds in the strained ring, followed by intramolecular rearrangement and re-cyclization, can lead to the formation of more stable five- or six-membered rings like pyrrolidines or piperidines. researchgate.net

For a substituted azetidinone like this compound, potential rearrangement pathways could be initiated by the cleavage of the C2-C3 bond, C3-C4 bond, or the acyl-nitrogen bond. The specific pathway and resulting heterocyclic product would be highly dependent on the reaction conditions, such as the presence of Lewis acids, bases, or transition metal catalysts, which can coordinate to the heteroatom or other functional groups and direct the rearrangement process. nih.gov

Rearrangement Pathways to Other Heterocycles

Ring Expansion to Gamma-Lactams

The conversion of β-lactams into the thermodynamically more stable five-membered γ-lactam ring is a known synthetic strategy. tandfonline.comresearchgate.net One studied mechanism involves a novel N1-C4 bond cleavage. For instance, the ring expansion of 4-(arylimino)methylazetidin-2-ones to 5-aryliminopyrrolidin-2-ones can be catalyzed by tetrabutylammonium (B224687) cyanide. nih.gov Another approach involves the thermal rearrangement of β-lactams derived from the cycloaddition of chlorosulfonyl isocyanate to alkenes, which can proceed at room temperature to yield the corresponding γ-lactam. tandfonline.com These methodologies suggest that, under appropriate conditions, the this compound scaffold could potentially undergo similar expansions to form substituted pyrrolidinone derivatives.

Photochemical Rearrangements to Pyrroles
Formation of Transient Aziridines and Azetidines in Ring Opening

The reaction pathways of substituted azetidinones can involve transient intermediates that dictate the final product. In a study on a closely related series of compounds, trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones were shown to undergo an unexpected transformation with lithium aluminium hydride. Instead of a simple reduction, the reaction proceeds through the formation of intermediate 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines. These transient aziridines further convert into trans-2-aryl-3-(hydroxymethyl)aziridines, likely via an N-spiro bis-aziridinium intermediate, before subsequent ring-opening to yield the final product. This demonstrates the capacity of the azetidinone ring, particularly with a C3-chloro substituent, to facilitate complex rearrangements involving transient aziridine species.

Chemical Transformations and Derivatizations of the Azetidinone Scaffold

The this compound structure provides multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives.

Functionalization Strategies at C-3, C-4, and N-1 Positions

The most prevalent method for constructing the 3-chloro-4-phenylazetidin-2-one scaffold is the Staudinger [2+2] cycloaddition between a ketene and an imine (Schiff base). researchgate.net This synthetic approach inherently provides a strategy for functionalization at the N-1 and C-4 positions.

N-1 Position: The substituent at the N-1 position is determined by the primary amine used to synthesize the initial imine. By selecting different amines, a wide variety of functional groups can be incorporated. For the title compound, methylamine (B109427) is the precursor. Other syntheses have used substituted anilines, hydrazides, and various amino-heterocycles to install diverse N-1 moieties. researchgate.netsciencescholar.usprimescholars.com

C-4 Position: The group at the C-4 position originates from the aldehyde component of the imine. While the title compound features a phenyl group from benzaldehyde, numerous studies have demonstrated the use of substituted aromatic and heteroaromatic aldehydes to generate a library of C-4 functionalized azetidinones. nih.govworldwidejournals.com

C-3 Position: The chlorine atom at the C-3 position is introduced by using chloroacetyl chloride as the ketene precursor in the Staudinger reaction. primescholars.comnih.gov This halogen serves as a key functional handle. Its presence activates the adjacent carbonyl group and can act as a leaving group in nucleophilic substitution reactions, offering a pathway for post-cyclization functionalization at the C-3 position, although this is less commonly explored than derivatization at N-1 and C-4.

Conjugation with Diverse Heterocyclic Systems (e.g., quinolines, triazoles, benzimidazoles, imidazoles)

The azetidinone ring is a valuable pharmacophore that has been conjugated with various other heterocyclic systems to create hybrid molecules. This strategy aims to combine the biological activities of different moieties into a single compound. The Staudinger synthesis is again the key reaction, typically involving an imine that already contains the second heterocyclic system.

Notable examples of such conjugations include:

Quinolines: 3-Chloro-4-(2-chloroquinolin-3-yl)-1-(substituted phenylamino)azetidin-2-ones have been synthesized by reacting imines derived from 2-chloro-3-formyl quinolines with chloroacetyl chloride. orientjchem.org

Benzothiazoles: A series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids were prepared, linking the azetidinone ring to a benzothiazole (B30560) core via an N-1 acylamino linker. nih.govmdpi.com

Perimidines: 3-Chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one was synthesized from a Schiff base containing the perimidine moiety. researchgate.net

Thiazinanes: The azetidinone ring has been linked to a 1,3-thiazinan-4-one system, demonstrating further synthetic versatility. researchgate.netsciencescholar.us

The table below summarizes representative examples of azetidinone scaffolds conjugated with other heterocyclic systems.

Azetidinone Substituent(s)Conjugated HeterocycleReference(s)
4-(2-chloroquinolin-3-yl)-1-(phenylamino)Quinoline orientjchem.org
1-((benzothiazole-6-carbonyl)amino)-4-phenylBenzothiazole nih.govmdpi.com
1-(perimidinyl-acetyl-amino)-4-phenylPerimidine researchgate.net
1-(phenyl)-4-phenyl (linked to thiazinane)1,3-Thiazinan-4-one researchgate.netsciencescholar.us

Conversion to Beta-Amino Acids and Amides

The strained four-membered ring of azetidin-2-ones is susceptible to nucleophilic attack and subsequent ring-opening. wikipedia.org This reactivity provides a direct synthetic route to β-amino acids and their derivatives, which are important building blocks in medicinal chemistry. The hydrolysis of the amide bond within the β-lactam ring, typically under acidic or basic conditions, results in the formation of the corresponding β-amino acid. For this compound, this reaction would yield 3-amino-2-chloro-3-phenylpropanoic acid.

Studies on related N-protected 2-azetidinones have shown that treatment with trifluoroacetic acid (TFA) in the presence of a scavenger like anisole (B1667542) can lead to concomitant deprotection and β-lactam ring opening to yield β-amino acid derivatives. This highlights a chemical methodology for the controlled conversion of the azetidinone scaffold back to its linear amino acid precursor.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Chloro-1-methyl-4-phenylazetidin-2-one, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, supported by two-dimensional (2D) techniques, confirms its constitution and relative stereochemistry.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The key diagnostic signals for the azetidin-2-one (B1220530) ring are the two doublets corresponding to the protons at the C3 and C4 positions. The coupling constant (J) between these two protons is critical for determining the relative stereochemistry of the substituents. A small coupling constant (typically in the range of 0–2 Hz) is indicative of a trans relationship, while a larger coupling constant (around 5–6 Hz) confirms a cis arrangement. ipb.pt

The spectrum is expected to show the following distinct signals:

A singlet for the three protons of the N-methyl (N-CH₃) group.

A doublet for the proton at the C4 position (CH-Ph).

A doublet for the proton at the C3 position (CH-Cl).

A multiplet corresponding to the five protons of the aromatic phenyl ring.

In related 3-chloro-4-arylazetidin-2-one structures, the protons on the β-lactam ring (CH-Ar and CH-Cl) typically resonate between δ 5.0 and 5.5 ppm. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃~2.8 - 3.0Singlet (s)N/A
C3-H~5.3 - 5.5Doublet (d)~2 (trans) or ~5.5 (cis)
C4-H~5.0 - 5.2Doublet (d)
Ar-H (Phenyl)~7.2 - 7.4Multiplet (m)N/A

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, eight distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon (C=O) of the β-lactam ring, a characteristic feature of azetidinones. nih.gov In analogous structures, the carbonyl signal appears around 163 ppm, while the C3 and C4 carbons resonate in the 62-65 ppm range. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃~25 - 30
C3~64 - 66
C4~61 - 63
C=O (C2)~163 - 166
Aromatic C (ipso)~135 - 138
Aromatic C (ortho, meta, para)~126 - 130

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.govbiust.ac.bw

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, the most significant cross-peak would be observed between the C3-H and C4-H protons, confirming their connectivity through three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would show correlations between the N-CH₃ protons and the N-methyl carbon, the C3-H and the C3 carbon, the C4-H and the C4 carbon, and the aromatic protons with their corresponding phenyl ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2- and 3-bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations include:

From the N-CH₃ protons to the C2 (carbonyl) and C4 carbons.

From the C4-H proton to the C2 carbon and the ipso-carbon of the phenyl ring.

From the C3-H proton to the C2 and C4 carbons.

Infrared (IR) Spectroscopy for Characteristic Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The most prominent and diagnostic absorption band in the IR spectrum of any β-lactam is the carbonyl (C=O) stretching vibration. Due to the significant ring strain in the four-membered azetidinone ring, this band appears at a characteristically high frequency, typically in the range of 1730–1760 cm⁻¹. mdpi.combepls.com This absorption is usually very strong and sharp.

Other expected characteristic vibrations for this compound include:

Aromatic C-H Stretch: Above 3000 cm⁻¹.

Aliphatic C-H Stretch (N-CH₃): Around 2900-2950 cm⁻¹.

Aromatic C=C Bending: In the 1450-1600 cm⁻¹ region.

C-N Stretch: Around 1200-1350 cm⁻¹.

C-Cl Stretch: In the fingerprint region, typically around 700-800 cm⁻¹. bepls.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀ClNO, with a monoisotopic mass of approximately 195.05 Da.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the molecular ion region will exhibit two peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1. chemguide.co.uk

The fragmentation of β-lactams under electron impact (EI) ionization often involves the cleavage of the strained four-membered ring. A plausible fragmentation pathway for this compound could involve a retro-[2+2] cycloaddition reaction, leading to the formation of an imine radical cation ([C₆H₅-CH=N-CH₃]⁺•, m/z 118) and a chloro-ketene fragment. Another common fragmentation is the loss of the chlorine atom, which would result in a fragment ion at m/z 160. libretexts.org

Advanced Diffraction Methods (e.g., X-ray Crystallography) for Solid-State Structure (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related β-lactam structures provides valuable insights.

Should a suitable single crystal be obtained, X-ray diffraction analysis would unambiguously determine:

The precise bond lengths and angles of the azetidinone ring, confirming the effects of ring strain.

The relative stereochemistry of the chloro and phenyl substituents at C3 and C4, providing a definitive assignment of cis or trans configuration.

The conformation of the molecule, including the degree of puckering in the four-membered ring and the orientation of the phenyl and methyl substituents.

The intermolecular interactions and packing arrangement within the crystal lattice.

Studies on similar heterocyclic structures have used this technique to confirm molecular geometries and stereochemical assignments made by NMR. acs.orgresearchgate.net

Theoretical and Computational Studies on 3 Chloro 1 Methyl 4 Phenylazetidin 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic characteristics of azetidinone rings. These methods provide detailed information about electron distribution and molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com

For azetidin-2-one (B1220530) derivatives, quantum chemical calculations reveal that the strained four-membered ring significantly influences the electronic distribution. The LUMO is often localized primarily on the carbonyl carbon of the β-lactam ring. smolecule.com This localization renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a key step in the mechanism of action for many β-lactam antibiotics. The HOMO, conversely, may be distributed over other parts of the molecule, and its energy can be used to predict the molecule's behavior as a nucleophile. In QSAR studies of related chloro-substituted benzimidazole-azetidinone derivatives, HOMO and LUMO energies have been utilized as quantum chemical descriptors to build predictive models. chalcogen.ro

Orbital PropertyGeneral Significance in Azetidin-2-onesImplication for 3-Chloro-1-methyl-4-phenylazetidin-2-one
HOMO Energy Indicates the electron-donating capability of the molecule.Influences interactions with electron-deficient biological targets.
LUMO Energy Indicates the electron-accepting capability; often localized on the carbonyl carbon. smolecule.comSuggests the carbonyl carbon is the primary site for nucleophilic attack.
HOMO-LUMO Gap A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.comA key determinant of the compound's overall chemical reactivity.

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the surface of a molecule. dergipark.org.tr It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its intermolecular interaction patterns. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, which are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For azetidinone structures, MEP analysis typically shows a significant negative potential around the carbonyl oxygen atom due to its high electronegativity. dergipark.org.tr The area around the hydrogen atoms of the phenyl ring and methyl group would exhibit a positive potential. This information is critical for understanding how this compound might dock into the active site of a biological receptor, as electrostatic interactions are often a primary driving force for ligand-receptor binding. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is essential for elucidating the mechanisms of chemical reactions, including the synthesis of the azetidin-2-one ring. The most common route to synthesize this ring is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.com

Theoretical studies of this reaction mechanism have shown that it is typically a two-step process. mdpi.com The reaction initiates with a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, leading to the formation of a zwitterionic intermediate. This is followed by a conrotatory electrocyclization to close the four-membered ring. mdpi.com Computational analysis, such as electron localization function (ELF) quantum topological analysis, has been used to understand the bonding changes along this reaction pathway and to explain the observed stereoselectivity (cis/trans) of the products. mdpi.com Such models can characterize the transition states for each step, providing critical information on the reaction's energy barriers and kinetics.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ptfarm.pl QSAR models are highly valuable in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds. nih.gov

For various series of azetidin-2-one derivatives, 2D and 3D-QSAR models have been successfully developed to predict their antibacterial, antifungal, and anticancer activities. ptfarm.plsphinxsai.comnih.govresearchgate.net The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to generate an equation that relates these descriptors to the observed biological activity. sphinxsai.comresearchgate.net

The statistical validity of these models is crucial, and it is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the Fischer test value (F-test). chalcogen.roresearch-advances.org A predictive QSAR model is one that has a high r² value (typically > 0.6) and a high q² value (> 0.5). sphinxsai.comnih.gov Such models can then be used to predict the activity of novel azetidinone compounds before their synthesis, saving time and resources.

QSAR Model ParameterDescriptionAcceptable Value
Correlation Coefficient (r²) Measures the goodness of fit of the model to the training set data.> 0.6 nih.gov
Cross-validated r² (q²) Measures the predictive ability of the model, determined by internal validation.> 0.5 nih.gov
F-test Value Indicates the statistical significance of the regression model.A high value indicates significance.
Standard Deviation (s) Measures the deviation between predicted and experimental values.A low value is desirable.

The predictive power of a QSAR model depends on the choice of molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure. nih.govroutledge.comtaylorfrancis.com For azetidin-2-one derivatives, studies have shown that their biological activities are often governed by a combination of topological, physicochemical, and electronic descriptors. ptfarm.plsphinxsai.comnih.gov

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe its size, shape, and branching. nih.govresearchgate.net Indices such as the Balaban index (J) and molecular connectivity indices (e.g., ⁰χv and ¹χv) have been found to be significantly correlated with the antimicrobial activity of 2-azetidinone derivatives. ptfarm.plnih.gov

Chemical and Physicochemical Descriptors: These descriptors include properties like molar refractivity, logP (lipophilicity), and counts of specific atoms or functional groups. sphinxsai.com For instance, descriptors like Hydrogen counts and alignment-independent descriptors have shown a significant correlation with the antibacterial activity of some 2-azetidinone series. sphinxsai.com

Quantum Chemical Descriptors: As discussed earlier, parameters calculated from quantum mechanics, such as HOMO/LUMO energies, dipole moment (μ), electronegativity (χ), and global softness (σ), are often used in QSAR models. chalcogen.roresearch-advances.org These descriptors help to explain the electronic aspects of ligand-receptor interactions.

The information provided by these QSAR models is invaluable for understanding the structural requirements for the biological activity of compounds like this compound and for guiding the design of new, more potent analogues. sphinxsai.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in computational drug discovery, used to predict the interaction of a ligand with a target protein's binding site and to study the physical movements of atoms and molecules over time.

Ligand-Protein Interaction Analysis with Relevant Biological Targets

As of the latest available scientific literature, specific molecular docking studies detailing the ligand-protein interactions of this compound with specific biological targets have not been reported. Such analyses would typically involve docking the compound into the active sites of enzymes or receptors to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for understanding its mechanism of action.

Prediction of Binding Affinities and Orientations

Detailed predictions of the binding affinities (often expressed as binding energy or inhibition constants) and the specific binding orientations of this compound with biological targets are not available in published research. These predictions are a direct outcome of molecular docking simulations and are essential for ranking potential drug candidates.

Conformational Analysis and Molecular Mechanics Studies

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Molecular mechanics methods are often employed for this purpose, using classical physics to model the potential energy surface of the molecule.

Specific conformational analysis and molecular mechanics studies for this compound are not extensively documented in the scientific literature. Such studies would be valuable for determining the most stable conformations of the molecule, which is a critical factor in how it interacts with biological targets. The flexibility of the azetidinone ring and the orientation of its substituents (chloro, methyl, and phenyl groups) would be key areas of investigation.

While detailed experimental and computational research on this compound is limited, some basic molecular properties have been calculated and are available through chemical databases. These properties provide a foundational understanding of the molecule's physicochemical characteristics.

Table 1: Calculated Molecular Properties of this compound

PropertyValueSource
Topological Polar Surface Area (TPSA)20.31 ŲChemScene
LogP2.06ChemScene

These values suggest the molecule has good potential for bioavailability, with a low polar surface area and a LogP value within the range typical for drug-like molecules. However, without further detailed computational and experimental studies, a comprehensive understanding of its chemical and biological behavior remains to be elucidated.

Structure Activity Relationship Sar Research of 3 Chloro 1 Methyl 4 Phenylazetidin 2 One Analogs

Influence of Substituents on Biological Potency

The presence and nature of the halogen substituent at the C-3 position of the azetidinone ring play a pivotal role in modulating the biological potency of these compounds. The chlorine atom at this position is a common feature in many biologically active analogs.

Research has shown that the 3-chloro substituent is integral to the antiproliferative effects of certain azetidin-2-one (B1220530) derivatives. For instance, in a series of compounds designed as heterocyclic bridged analogues of Combretastatin A-4, the 3-chloro-azetidin-2-ones demonstrated potent activity against breast cancer cells. mdpi.com The trans configuration of the C-4 phenyl ring and the 3-chloro substituent appears to be a favorable arrangement for this activity. mdpi.com

The potency can be further influenced by the type and number of halogen atoms at C-3. A comparative study between 3-chloro and 3,3-dichloro compounds revealed that while both series exhibited similar structure-activity relationship profiles, the monochloro derivatives were generally more potent. mdpi.com The introduction of a halogen, particularly chlorine, is a common strategy in drug design to enhance biological activity, which can be attributed to factors like increased lipophilicity and altered electronic properties. nih.govnih.govresearchgate.net

CompoundSubstitution at C-3Biological Activity (IC50 in MCF-7 cells)
10nCl17 nM
11nCl, Cl31 nM

The substituent at the N-1 position of the azetidinone ring is critical for molecular recognition and interaction with biological targets. While the specific compound "3-chloro-1-methyl-4-phenylazetidin-2-one" designates a methyl group at this position, a wide array of analogs with different N-1 substituents have been synthesized to explore their impact on activity.

The nature of the N-1 substituent can dictate the type and potency of the biological activity. For example, attaching various heterocyclic moieties to the N-1 position has been a strategy to create hybrid molecules with potentially enhanced pharmacological properties. mdpi.com The goal is to leverage the synergistic effects of the azetidinone core and the appended heterocyclic ring. mdpi.com

In the context of cholesterol absorption inhibitors, modifications at the N-1 position have been shown to significantly influence efficacy. nih.govresearchgate.net Studies on various N-substituted 2-azetidinones have revealed that this position is a key determinant for activities ranging from antimicrobial to anticancer. nih.govmdpi.com

The phenyl group at the C-4 position is a frequent target for substitution to optimize the biological activity of azetidin-2-one derivatives. The electronic and steric properties of the substituents on this phenyl ring can profoundly affect the compound's interaction with its biological target.

For instance, in a series of 3-chloro-azetidin-2-ones evaluated for antiproliferative activity, the substitution pattern on the C-4 phenyl ring was found to be a critical determinant of potency. mdpi.com Specifically, a 3-hydroxy-4-methoxyphenyl substitution, characteristic of the natural product Combretastatin A-4, resulted in a highly potent compound with an IC50 value of 17 nM in MCF-7 breast cancer cells. mdpi.com

The presence of electron-withdrawing groups (EWGs) such as chloro, bromo, or nitro groups on the C-4 phenyl ring has been shown to enhance the antifungal properties of some azetidinone derivatives. nih.gov Conversely, electron-donating groups (EDGs) like hydroxyl or methoxy (B1213986) groups can diminish this activity in certain contexts. nih.gov This highlights the importance of the electronic nature of the C-4 phenyl substituent in fine-tuning the biological profile.

Compound SeriesSubstitution on C-4 Phenyl RingObserved Effect on Biological Activity
Antiproliferative Azetidin-2-ones3-hydroxy-4-methoxyHigh potency (IC50 = 17 nM) mdpi.com
Antifungal AzetidinonesElectron-withdrawing groups (e.g., Cl, Br, NO2)Increased antifungal properties nih.gov
Antifungal AzetidinonesElectron-donating groups (e.g., OH, OCH3)Diminished antifungal properties nih.gov

The stereochemistry of the azetidin-2-one ring, particularly at the C-3 and C-4 positions, is a crucial factor that significantly influences biological activity. The relative orientation of the substituents on the β-lactam ring can lead to substantial differences in potency and even the mechanism of action.

The Staudinger reaction, a common method for synthesizing β-lactams, can yield both cis and trans isomers, and the stereochemical outcome is of great importance for the biological properties of the final product. researchgate.net It has been observed that changes in stereochemical configuration can result in statistically significant differences in biological activity. nih.gov

For example, in a study on azetidine (B1206935) derivatives, cis and trans isomers displayed different concentration-dependent variations in their morphological profiles, suggesting distinct biological effects. nih.gov In the context of 3-chloro-4-aryl-azetidin-2-ones, the trans stereochemistry between the C-4 aryl group and the C-3 chloro substituent has been confirmed by X-ray crystallography and is often associated with potent biological activity. mdpi.com

Rational Design Principles for Optimized Azetidinone Derivatives

The rational design of optimized azetidinone derivatives involves a systematic approach to modify the core structure to enhance desired biological activities while minimizing off-target effects. This process is guided by an understanding of the structure-activity relationships discussed in the previous sections.

Key principles in the rational design of these compounds include:

Targeted Modifications: Based on SAR data, specific positions on the azetidinone scaffold (N-1, C-3, and C-4) are selected for modification to improve potency and selectivity.

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic or pharmacodynamic profiles.

Computational Modeling: Utilizing quantum chemical methods and other computational tools can help predict the effects of structural modifications on catalytic activity and other properties, guiding the synthesis of more effective compounds. nih.gov

Hybrid Molecule Approach: Combining the azetidinone core with other known bioactive moieties can result in hybrid compounds with synergistic or novel biological activities. mdpi.com

The ultimate goal of these design principles is to develop new chemical entities with improved therapeutic potential. This often involves an iterative process of design, synthesis, and biological evaluation to refine the molecular structure for optimal performance.

Studies on Analogues with Diverse Heterocyclic Ring Fusions

A significant area of research in the field of azetidinone chemistry involves the synthesis and evaluation of analogues where the β-lactam ring is fused with other heterocyclic systems. This strategy aims to create novel molecular scaffolds with unique biological properties, often leveraging the known activities of the fused ring system.

The fusion of a heterocyclic ring to the azetidinone core can lead to compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijpsr.comnih.govnih.gov For instance, azetidinones have been linked to various heterocyclic nuclei such as coumarin (B35378), indole, thiazole (B1198619), and pyrazole, resulting in hybrid compounds with promising bioactivity. mdpi.com

The synthesis of these fused systems often employs cycloaddition reactions, such as the Staudinger ketene-imine cycloaddition, to construct the azetidinone ring onto a pre-existing heterocyclic imine. mdpi.com The resulting fused compounds have been investigated for a wide range of therapeutic applications, demonstrating the versatility of the azetidinone scaffold in drug discovery. researchgate.netijsr.net

Advanced Applications and Future Research Directions

Utilization as Synthetic Intermediates in Organic Synthesis

The strained azetidin-2-one (B1220530) ring is a key building block for a variety of organic compounds. researchgate.net The inherent ring strain and the presence of the reactive chloro group make it a valuable intermediate for constructing more elaborate molecular architectures.

The azetidin-2-one core is the defining structural feature of β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. derpharmachemica.com Consequently, synthetic intermediates like 3-Chloro-1-methyl-4-phenylazetidin-2-one are of significant interest in the synthesis of novel antibiotic frameworks. Research has demonstrated that 3-acetyl-2-azetidinone derivatives are crucial intermediates in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. nih.gov The general strategy involves the [2+2] cycloaddition to form the β-lactam ring, followed by further chemical modifications to construct the final, more complex bicyclic antibiotic structure. nih.gov The substituents on the azetidinone ring, such as the phenyl group at C4 and the methyl group at N1, can be strategically chosen to influence the stereochemistry and biological activity of the final product.

β-lactams are cyclic amides that can be hydrolyzed to yield β-amino acids. mdpi.com This transformation makes azetidinone derivatives, including this compound, valuable precursors for the stereoselective synthesis of β-amino acids and their derivatives. mdpi.com These compounds are important components of various biologically active peptides and natural products. The synthesis often involves an acid-catalyzed hydrolysis of the β-lactam ring to produce the corresponding β-amino acid as a single diastereomer. mdpi.com

Integration into Multi-Targeted Hybrid Molecular Systems

A growing strategy in drug discovery is the creation of hybrid molecules that combine two or more distinct pharmacophores into a single entity. mdpi.com This approach aims to develop agents with improved efficacy, novel mechanisms of action, or the ability to interact with multiple biological targets. The 3-chloroazetidin-2-one scaffold is frequently used in this context. mdpi.com Researchers have successfully synthesized hybrid compounds by linking the 3-chloro-azetidinone moiety to other bioactive heterocycles, with the goal of achieving synergistic biological effects. mdpi.comderpharmachemica.com

Examples of such hybrid systems include:

Azetidinone-Quinoline Hybrids : Synthesized by reacting 2-chloro-3-formyl quinolines with hydrazines, followed by cyclization with chloroacetyl chloride. orientjchem.org

Azetidinone-Coumarin-Thiazole Hybrids : A series of novel 3-chloro-1-(5-((2-oxo-2H-chromen-4-yl)thio)-4-phenylthiazol-2-yl)-4-substituted phenyl azetidin-2-ones have been efficiently synthesized. derpharmachemica.com

Azetidinone-Benzothiazole Hybrids : These have been prepared by the dehydrative annulation of Schiff bases derived from 2-aminobenzothiazole (B30445) derivatives in the presence of chloroacetyl chloride and triethylamine (B128534). researchgate.netmdpi.com

Hybrid System ComponentSynthetic ApproachPotential ApplicationReference
QuinolineCyclization of quinoline-based Schiff bases with chloroacetyl chloride.Antimicrobial agents. orientjchem.org
Coumarin (B35378) & Thiazole (B1198619)Multi-step synthesis involving thiazole and coumarin moieties, followed by cyclization to form the azetidinone ring.Antimicrobial agents. derpharmachemica.com
Benzothiazole (B30560)Cyclocondensation of benzothiazole-containing Schiff bases with chloroacetyl chloride.Antibacterial agents. researchgate.netmdpi.com
SulfonamideCyclization of Schiff bases derived from sulfadiazine (B1682646) and sulfisoxazole (B1682709) with chloroacetyl chloride.Antimicrobial agents. nih.gov

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing azetidinones often require long reaction times and harsh conditions. derpharmachemica.comprimescholars.com In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly synthetic routes. Microwave-assisted synthesis has emerged as a superior method, offering significantly shorter reaction times (minutes versus hours), higher yields, and greater product purity compared to conventional heating methods. derpharmachemica.commdpi.comresearchgate.net Solvent-free microwave irradiation techniques for the reaction of Schiff bases with chloroacetyl chloride have also been reported, further enhancing the eco-friendly nature of the synthesis. derpharmachemica.com Another approach involves conducting the reaction in a dioxane medium without refluxing, which also contributes to a greener process by reducing energy consumption. primescholars.com

Computational Design and Discovery of New Azetidinone Architectures

In silico methods, such as molecular docking and computational modeling, are increasingly vital tools in modern drug discovery for the rational design of new therapeutic agents. nih.govresearchgate.net These techniques are applied to the azetidinone scaffold to design novel derivatives and predict their potential biological activity. researchgate.netpeerscientist.com Molecular docking studies help to elucidate the binding interactions between newly designed azetidinone compounds and their target proteins, such as the colchicine (B1669291) binding site of β-tubulin or the active site of the epidermal growth factor receptor. nih.govresearchgate.netmdpi.com This computational insight allows for the pre-screening of compounds and the prioritization of candidates for chemical synthesis and biological evaluation, thereby streamlining the discovery process. researchgate.net Such studies have been used to identify novel azetidinone derivatives as potential anticancer and anti-proliferative agents. nih.govresearchgate.net

Exploration of Unexplored Reactivity Profiles and Novel Transformations

The reactivity of the 3-chloro-azetidin-2-one scaffold continues to be an area of active investigation. The chlorine atom at the C3 position is a key functional handle, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, leading to the creation of diverse chemical libraries for biological screening. For instance, 3-chloro-β-lactams can be converted into the corresponding 3-azido-2-azetidinone, which can then undergo intramolecular click reactions. mdpi.com Furthermore, research into the synthesis of related 3-bromo and 3,3-dichloro-β-lactams highlights the potential for exploring different halogen substitutions to modulate reactivity and biological activity. mdpi.com The strained ring system can also be opened under specific conditions, providing access to other classes of acyclic compounds that are themselves useful synthetic intermediates.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-1-methyl-4-phenylazetidin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization reactions using intermediates like substituted azetidinones. Key factors include:

  • Reagent selection: Sodium acetate or acetic anhydride may facilitate cyclization .
  • Temperature control: Elevated temperatures (80–120°C) improve reaction kinetics but may increase side-product formation .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents improve selectivity .
    Validate purity via TLC and HPLC, adjusting stoichiometry of chlorinating agents (e.g., thionyl chloride) to minimize unreacted precursors .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy: Use 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry. For example, the methyl group at N1 and chloro substituent at C3 produce distinct splitting patterns .
  • Mass spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak) and detects halogen isotopic signatures .
  • X-ray crystallography: Resolve ambiguities in stereochemistry by growing single crystals and refining data using SHELX .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

  • Stability testing: Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify decomposition pathways .
  • Storage protocols: Store in amber vials at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the β-lactam ring .
  • Purity monitoring: Regularly assess via HPLC to detect degradation products like ring-opened amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • Refinement strategies: Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (ADPs) to resolve disordered regions .
  • Twinned data handling: Employ SHELXT to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
  • Validation tools: Cross-validate with CCDC databases to ensure bond lengths/angles align with similar azetidinone structures .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations: Model transition states using Gaussian or ORCA to assess activation energies for reactions at the C3 chloro position .
  • Molecular docking: Predict steric hindrance effects using MOE software, particularly for interactions with biological targets .
  • Solvent effects: Simulate solvation models (e.g., COSMO-RS) to optimize reaction conditions for SN2 vs SN1 pathways .

Q. How can hydrogen bonding patterns in crystalline forms be systematically analyzed?

Methodological Answer:

  • Graph set analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D, R22_2^2(8) motifs) and correlate with packing efficiency .
  • Hirshfeld surface analysis: Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H···O, N–H···Cl) and their contribution to crystal stability .

Q. What strategies minimize byproducts during large-scale synthesis?

Methodological Answer:

  • Stepwise purification: Isolate intermediates after each synthetic step (e.g., column chromatography for azetidinone precursors) .
  • Catalytic optimization: Screen palladium or copper catalysts to suppress side reactions during cross-coupling steps .
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Q. How do substituent modifications at the phenyl ring affect biological activity?

Methodological Answer:

  • SAR studies: Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and test against target enzymes .
  • Pharmacophore mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrophobic pockets accommodating chloro substituents) .
  • Bioassay validation: Compare IC50_{50} values in enzyme inhibition assays to quantify potency changes .

Q. How can discrepancies in biological activity data across studies be reconciled?

Methodological Answer:

  • Standardized protocols: Adopt uniform assay conditions (e.g., pH, temperature, cell lines) to reduce variability .
  • Metabolite profiling: Use LC-MS to identify active metabolites that may contribute to observed effects .
  • Data normalization: Report activities relative to positive controls (e.g., cisplatin for cytotoxicity studies) to enable cross-study comparisons .

Q. What methodologies correlate experimental spectroscopic data with computational predictions?

Methodological Answer:

  • Chemical shift prediction: Compare experimental 1^1H NMR shifts with computed values (GIAO method in Gaussian) to validate tautomeric forms .
  • Vibrational analysis: Overlay experimental IR spectra with DFT-calculated frequencies to confirm functional group assignments .
  • Crystal structure validation: Use Mercury software to overlay experimental and simulated PXRD patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.